molecular formula C24H25N3O3S B11673092 N-[4-({(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide

N-[4-({(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide

Cat. No.: B11673092
M. Wt: 435.5 g/mol
InChI Key: SKHZYWZDMNCBNH-NCELDCMTSA-N
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Description

N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydrazinecarbonyl, phenyl, and methanesulfonamide groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the condensation of 4-methylphenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a phenylmethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved include proteases, hydrolases, and signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C24H25N3O3S/c1-18-9-13-21(14-10-18)19(2)25-26-24(28)22-15-11-20(12-16-22)17-27(31(3,29)30)23-7-5-4-6-8-23/h4-16H,17H2,1-3H3,(H,26,28)/b25-19+

InChI Key

SKHZYWZDMNCBNH-NCELDCMTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)C

Origin of Product

United States

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